2-Octenoyl carnitine
Overview
Description
2-Octenoyl carnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. It is an octenoyl ester of carnitine, specifically having the structure (3S)-3-[(2E)-oct-2-enoyloxy]-4-(trimethylazaniumyl)butanoate . This compound is involved in various metabolic pathways and has been studied for its role in lipid metabolism and potential therapeutic applications.
Mechanism of Action
Target of Action
2-Octenoyl carnitine, also known as octanoyl-L-carnitine, is a medium-chain acylcarnitine . Its primary targets are the enzymes involved in the β-oxidation of fatty acids, particularly medium-chain acyl-CoA dehydrogenase (MCAD) . MCAD plays a crucial role in the mitochondrial metabolism of fatty acids .
Mode of Action
This compound is an intermediate product of fatty acid oxidation . It interacts with its target, MCAD, facilitating the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP, the primary energy currency of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation of fatty acids . This pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise when glucose supplies are low . Downstream effects include the generation of ATP and the regulation of the acyl-CoA/CoA ratio, thereby controlling the activity of several mitochondrial enzymes .
Pharmacokinetics
Carnitine and its esters, including this compound, are known to exhibit multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also show slow distribution into tissues and high, concentration-dependent renal clearance .
Result of Action
The action of this compound results in the efficient transport of fatty acids into the mitochondria for β-oxidation . This leads to the production of ATP, providing energy for various cellular processes . In conditions of MCAD deficiency, the action of this compound is impaired, leading to intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of other substrates for β-oxidation, such as glucose, can affect the demand for this compound and its efficacy in energy production . Additionally, genetic factors, such as mutations in the gene encoding MCAD, can affect the stability and function of this compound .
Biochemical Analysis
Biochemical Properties
2-Octenoyl carnitine participates in biochemical reactions involving enzymes, proteins, and other biomolecules. It is an intermediate product of fatty acid oxidation . The carnitine transporter OCTN2 is involved in the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Cellular Effects
The cellular effects of this compound are closely related to its role in fatty acid metabolism. It is reported to be associated with the occurrence of diabetic cardiomyopathy (DCM), a condition characterized by abnormalities in energy metabolism and intermediate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Temporal Effects in Laboratory Settings
It is known that acylcarnitines are routinely analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) both in clinical diagnostic and public health newborn screening laboratories from plasma and dried whole blood spots (DBS) on filter paper .
Dosage Effects in Animal Models
It is known that carnitine supplementation at a dosage of 20 mg/kg of body weight during 8 weeks to patients with end-stage renal disease was attributed to a significant decrease in biomarkers of oxidative stress .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acids. It is an intermediate product of fatty acid oxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Subcellular Localization
It is known that carnitine octanoyltransferase (COT) is predominantly localized in peroxisomes with a substrate preference for medium length acyl-CoAs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoyl carnitine typically involves the esterification of carnitine with octenoic acid. The reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Octenoyl carnitine can undergo various chemical reactions, including:
Oxidation: The double bond in the octenoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form octanoyl carnitine.
Substitution: The ester bond can be hydrolyzed to release carnitine and octenoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Acidic or basic hydrolysis can be used to cleave the ester bond.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Octanoyl carnitine.
Substitution: Carnitine, octenoic acid.
Scientific Research Applications
2-Octenoyl carnitine has several scientific research applications:
Chemistry: Used as a substrate in studies of fatty acid oxidation and metabolism.
Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.
Medicine: Studied for its potential therapeutic effects in metabolic disorders, including diabetes and cardiovascular diseases.
Industry: Utilized in the development of nutritional supplements and metabolic research tools
Comparison with Similar Compounds
Similar Compounds
Octanoyl carnitine: Similar structure but lacks the double bond in the acyl chain.
Hexanoyl carnitine: Shorter acyl chain with six carbon atoms.
Decanoyl carnitine: Longer acyl chain with ten carbon atoms
Uniqueness
2-Octenoyl carnitine is unique due to the presence of a double bond in the acyl chain, which can influence its reactivity and interaction with enzymes. This structural feature may also affect its metabolic and therapeutic properties, making it distinct from other acylcarnitines .
Properties
IUPAC Name |
(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSHAHDSFZXVCT-WTNCMQEWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025437 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152064-94-3 | |
Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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